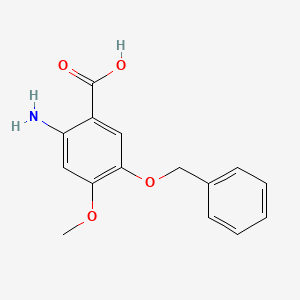

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid

Description

Properties

Molecular Formula |

C15H15NO4 |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

2-amino-4-methoxy-5-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C15H15NO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) |

InChI Key |

PMZFPPTZSNLXJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid typically involves multi-step organic reactions. One common route starts with the nitration of 4-methoxybenzoic acid, followed by reduction to form the corresponding amine. The benzyloxy group is then introduced through a nucleophilic substitution reaction. The final product is obtained after purification and characterization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form the amino group.

Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or benzyl chloride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

Chemical Reactions

This compound can undergo several chemical transformations:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The benzyloxy group can be reduced to a hydroxyl group.

- Substitution : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Chemistry

In the field of chemistry, 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications that can lead to the development of novel compounds.

Biology

The compound is being investigated for its potential biological activities:

- Enzyme Interactions : It can be utilized in studies focused on enzyme inhibition, particularly targeting leukotriene A-4 hydrolase, which plays a crucial role in inflammatory responses.

- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial effects, making it a candidate for developing new antimicrobial agents.

Medicine

Ongoing research is exploring the pharmaceutical potential of this compound:

- Anti-Cancer Activity : Preliminary studies suggest that this compound may possess anti-cancer properties by inhibiting key proteins involved in cell proliferation and migration. In vitro studies have shown cytotoxic effects on cancer cells while sparing normal cells.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments, as well as other specialty chemicals. Its unique properties make it valuable for synthesizing various industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity, while the amino group may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Pharmacological Activity

- Antitumor Potential: The benzyloxy group in this compound enhances π-π interactions in drug-receptor binding, critical for antitumor 3-nitroquinolines . In contrast, 4-amino-5-chloro-2-methoxybenzoic acid derivatives (e.g., ML10302) target 5-HT₄ receptors for intestinal prokinetic effects without cardiac toxicity, unlike cisapride .

- Fluorinated Analogs: The introduction of fluorine (4-amino-2-fluoro-5-methoxybenzoic acid) improves metabolic stability and bioavailability, a common strategy in kinase inhibitor design .

Physicochemical Properties

- Solubility : The benzyloxy group in the target compound reduces aqueous solubility compared to methoxycarbonyl or hydroxylated analogs .

- Acidity : Electron-withdrawing groups (e.g., -Cl, -F) increase acidity (pKa ~2.5–3.0) compared to electron-donating groups (e.g., -OBn, pKa ~4.0–4.5), influencing ionization and bioavailability .

Biological Activity

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid (commonly referred to as ABM) is a chemical compound with significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

ABM has the molecular formula CHNO and a molar mass of approximately 273.28 g/mol. Its structure features an amino group, a methoxy group, and a benzyloxy group attached to a benzoic acid core, contributing to its unique biological properties.

Biological Activities

Research indicates that ABM exhibits various biological activities, including:

- Anti-inflammatory Effects : Studies suggest that ABM may modulate inflammatory pathways, potentially reducing inflammation in various models.

- Antimicrobial Activity : Preliminary findings indicate that ABM possesses antimicrobial properties, making it a candidate for further pharmacological studies.

- Antioxidant Properties : The compound may also exhibit antioxidant effects, which could be beneficial in combating oxidative stress-related diseases.

Table 1: Comparison of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antimicrobial | Inhibits growth of certain pathogens | |

| Antioxidant | Reduces oxidative stress |

The biological activity of ABM is believed to stem from its ability to interact with various enzymes and receptors involved in inflammatory responses and oxidative stress regulation. Initial studies have focused on its binding affinity and mechanism of action within biological systems. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Case Studies and Research Findings

Several studies have explored the biological effects of ABM:

- Study on Inflammation : A recent study demonstrated that ABM significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Evaluation : In vitro tests showed that ABM effectively inhibited the growth of pathogenic bacteria, indicating its potential as an antimicrobial agent.

- Oxidative Stress Model : Research involving cell lines exposed to oxidative stress revealed that treatment with ABM led to decreased levels of reactive oxygen species (ROS), highlighting its antioxidant capabilities .

Potential Applications

Given its diverse biological activities, ABM could have several applications in medicine:

- Pharmaceutical Development : Due to its anti-inflammatory and antimicrobial properties, ABM may serve as a lead compound for developing new drugs targeting inflammatory diseases and infections.

- Nutraceuticals : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid, and how can yield be maximized?

Methodological Answer: The compound is synthesized via reduction of 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid using iron powder in acetic acid at 90°C, followed by filtration and pH-dependent purification. Key steps include:

- Reduction : Stirring nitro precursor with iron powder in acetic acid for 45 minutes .

- Purification : Adjusting pH to 12 with NaOH to precipitate impurities, followed by recrystallization from isopropanol (yield: 70%) .

Factors affecting yield: Reaction temperature (>80°C), stoichiometric excess of iron powder, and controlled pH during neutralization.

Q. What storage conditions and solubility profiles are recommended for this compound?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to strong oxidizers or moisture .

- Solubility : Limited aqueous solubility; dissolves in polar aprotic solvents (e.g., DMSO, DMF) and acetic acid. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer .

Advanced Research Questions

Q. How does the benzyloxy substituent influence reactivity in derivatization compared to alkoxy analogs?

Methodological Answer: The benzyloxy group enhances steric hindrance and electron-donating effects, slowing nucleophilic substitution but stabilizing intermediates in coupling reactions. For example:

Q. What advanced analytical techniques validate purity and structural integrity of derivatives?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy protons at δ 4.9–5.1 ppm) .

- Mass Spectrometry (EI-MS) : Detects molecular ion peaks (e.g., m/z 358 [M⁺] for nitropropylidene derivatives) .

- HPLC-PDA : Quantifies purity (>98%) using C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

Q. How can structure-activity relationships (SAR) be studied for pharmacological applications?

Methodological Answer:

Q. What mechanistic insights explain byproduct formation during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.